molecular formula C9H12N2O2 B1583563 2-Amino-3-(2-aminophenyl)propanoic acid CAS No. 1758-83-4

2-Amino-3-(2-aminophenyl)propanoic acid

Cat. No.: B1583563
CAS No.: 1758-83-4
M. Wt: 180.2 g/mol
InChI Key: DJZAVKNBQZFEAL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-aminophenyl)propanoic acid is an organic compound with the molecular formula C(9)H({12})N(_2)O(_2) It is a derivative of phenylalanine, an essential amino acid, and features an additional amino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-aminophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with phenylalanine or its derivatives.

    Nitration: The phenyl ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Protection and Deprotection: Protecting groups may be used to shield functional groups during intermediate steps, followed by deprotection to yield the final product.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts are common in industrial settings.

Types of Reactions:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo further reduction to form more reduced amines.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: More reduced amines.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-(2-aminophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid involves its interaction with biological molecules:

    Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

    Phenylalanine: The parent compound, lacking the additional amino group.

    Tyrosine: Another phenylalanine derivative with a hydroxyl group on the phenyl ring.

    Tryptophan: An amino acid with an indole ring, structurally different but functionally similar in some contexts.

Uniqueness: 2-Amino-3-(2-aminophenyl)propanoic acid is unique due to its dual amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-3-(2-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAVKNBQZFEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331246
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-83-4
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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